5-azaspiro[3.4]oct-7-ene is a nitrogen-containing bicyclic compound characterized by a unique spiro structure. This compound has garnered interest in various fields of chemistry and biology due to its potential applications in drug discovery and organic synthesis. The molecular formula of 5-azaspiro[3.4]oct-7-ene is with a molecular weight of approximately 109.2 g/mol. Its structural uniqueness arises from the incorporation of a nitrogen atom within the spiro framework, which influences its chemical reactivity and biological properties.
This compound falls under the category of spiro compounds, specifically azaspiro compounds, due to the presence of a nitrogen atom in its structure. It is classified as a heterocyclic compound, which is significant for its diverse chemical reactivity and potential therapeutic applications. The synthesis methods and reactions involving 5-azaspiro[3.4]oct-7-ene have been documented in various chemical literature, highlighting its relevance in organic synthesis and medicinal chemistry.
The synthesis of 5-azaspiro[3.4]oct-7-ene typically involves cyclization reactions of suitable precursors. One prominent method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound. This method is favored for its efficiency and ability to produce high yields under optimized conditions.
The reaction conditions for synthesizing 5-azaspiro[3.4]oct-7-ene generally require careful control of temperature and solvent choice to maximize product yield and purity. The cyclization process often necessitates the use of specific bases or catalysts to facilitate the reaction, ensuring that the nitrogen atom is correctly incorporated into the spiro structure.
The molecular structure of 5-azaspiro[3.4]oct-7-ene features a bicyclic framework where one ring contains a nitrogen atom, contributing to its unique properties.
Key structural data includes:
5-azaspiro[3.4]oct-7-ene participates in several types of chemical reactions:
The specific reagents and conditions for these reactions are critical:
The mechanism of action for 5-azaspiro[3.4]oct-7-ene involves its interaction with biological targets such as enzymes or receptors. The spiro structure allows this compound to fit into various binding sites, making it a versatile ligand for different biological pathways. The specific molecular targets depend on the derivatives formed during chemical modifications, which can lead to diverse biological effects relevant to drug discovery and development .
5-azaspiro[3.4]oct-7-ene is typically characterized by:
Key chemical properties include:
The purity of commercially available samples can vary, often around 80%, which is essential for ensuring reliable results in experimental applications .
5-azaspiro[3.4]oct-7-ene has several significant applications across various scientific fields:
The ongoing research into this compound highlights its importance in advancing both synthetic methodologies and potential therapeutic applications in medicine .
Spirocycles represent an emerging privileged platform for drug design characterized by conformational rigidity, high saturation (expressed as fraction of sp³-hybridized atoms or Fsp³), and pronounced three-dimensionality. These structural features confer significant advantages over traditional heterocycles in drug discovery programs. Azaspiro scaffolds, specifically those incorporating nitrogen atoms at strategic positions, exhibit enhanced physicochemical properties including improved solubility, reduced lipophilicity, and better metabolic stability profiles compared to their planar counterparts [2] [8]. The inherent rigidity of these systems allows for precise spatial projection of functional groups, enabling optimal interactions with biological targets while minimizing entropic penalties upon binding [5].
The architectural uniqueness of azaspiro compounds is exemplified by their stereochemical complexity and structural diversity. The quaternary spiro-center creates perpendicular ring systems that occupy distinct spatial quadrants, effectively presenting substituent vectors in three-dimensional space. This spatial configuration is particularly valuable in addressing flatland problems prevalent in medicinal chemistry, where excessive molecular planarity correlates with poor clinical success rates [8]. Azaspirocycles also demonstrate reduced molecular symmetry compared to fused or bridged bicyclic systems, which translates to improved selectivity profiles by minimizing off-target interactions. The incorporation of nitrogen atoms within these frameworks further enhances their drug-like properties by providing hydrogen bond acceptors/donors and modulating pKa values, thereby improving aqueous solubility and membrane permeability [2] [5].
Natural product evolution has extensively leveraged spirocyclic architectures, with notable examples including Abyssomicin C (potent antibiotic against MRSA and VRSA), Mitomycin C (spiro-aziridine alkaloid chemotherapeutic), and Axisonitrile-3 (potent antimalarial agent) [5]. This natural precedent underscores the biological relevance of spirocyclic topologies and validates their application in synthetic medicinal chemistry. Clinical validation is evidenced by numerous approved drugs containing spirocyclic motifs, approximately 50% of which have been approved in the 21st century, demonstrating the growing importance of these architectures in contemporary drug development [8].
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Notable Features |
---|---|---|---|---|
5-Azaspiro[3.4]oct-7-ene | C₇H₁₁N | 109.17 | N/A (PubChem CID: 122164391) | Parent scaffold with unsaturated bridge |
5-Azaspiro[3.4]octane hemioxalate | C₁₆H₂₈N₂O₄ | 312.41 | 1523618-05-4 | Salt form with enhanced crystallinity |
tert-Butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate | C₁₂H₁₉NO₂ | 209.28 | N/A (PubChem CID: 122163681) | Boc-protected synthetic intermediate |
The 5-azaspiro[3.4]oct-7-ene scaffold represents a strategically valuable mid-sized heterospirocycle that optimally balances molecular complexity with synthetic accessibility. This unsaturated [3.4] ring system contains a spiro-fused cyclobutane-pyrrolidine architecture with inherent structural features that facilitate multiparameter optimization in drug discovery. The scaffold's moderate ring strain (from the cyclobutane component) enhances reactivity for synthetic elaboration while maintaining sufficient stability for biological applications [4] [7]. Its unsaturated bridge (oct-7-ene) provides a synthetic handle for further functionalization through reactions such as hydrogenation, epoxidation, or dihydroxylation, enabling the rapid generation of structural diversity from a common intermediate [7].
As a synthetic building block, 5-azaspiro[3.4]oct-7-ene and its derivatives serve as conformationally constrained bioisosteres for flexible acyclic chains and saturated carbocyclic systems. The scaffold's vectorial geometry allows for precise spatial positioning of substituents, making it particularly valuable in targeting deep binding pockets and protein-protein interaction interfaces. The presence of the endocyclic nitrogen enables straightforward incorporation into peptidomimetics and amide bond bioisosteres, while the spirojunction minimizes undesired conformational flexibility that could compromise binding affinity [6] [8]. Recent synthetic advances have significantly improved access to this scaffold, as evidenced by commercial availability of key intermediates such as 5-azaspiro[3.4]octane hemioxalate and tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate, accelerating structure-activity relationship studies [4] [7].
The therapeutic potential of this scaffold is demonstrated by its incorporation in targeted agents, particularly exemplified by its application in muscarinic acetylcholine receptor M4 (M4R) agonists. In the patent literature, 2-azaspiro[3.4]octane derivatives (structurally analogous to the 5-aza regioisomer) show potent M4 agonist activity for treating central nervous system disorders, including schizophrenia, cognitive disorders, and substance abuse disorders [6]. The spiro[3.4]octane framework provides optimal three-dimensional display of pharmacophoric elements necessary for receptor engagement while maintaining favorable physicochemical properties. Beyond neuroscience applications, structurally similar spirocyclic frameworks have demonstrated exceptional biological activity in other therapeutic areas, such as the spirothiazol-4(5H)-one derivative exhibiting potent 11β-HSD1 inhibitory activity (IC₅₀ = 0.07 µM) with high selectivity over the 11β-HSD2 isoform [9].
Application Area | Derivative Structure | Biological Activity/Function | Key Advantage |
---|---|---|---|
Neurological Therapeutics | 2-Azaspiro[3.4]octane derivatives | M4 receptor agonism | Enhanced receptor subtype selectivity |
Metabolic Disease | Spiro[thiazole-4,1'-cyclohexane] | 11β-HSD1 inhibition (IC₅₀ = 0.07 µM) | High isozyme selectivity |
Anticancer Agents | Spirooxindole-pyrrolidine derivatives | Cytostatic activity | Improved tumor cell line specificity |
Antiviral Therapeutics | Spiropyrazolopyridone compounds | Dengue virus NS4B inhibition (EC₅₀ = 12 nM) | Stereospecific activity (R-enantiomer) |
Synthetic Intermediates | tert-Butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate | Versatile building block | Enables diverse N-functionalization |
The emergence of 5-azaspiro[3.4]oct-7-ene as a privileged scaffold aligns with the broader trend in medicinal chemistry toward increased three-dimensionality and saturation in lead compounds. Its optimal molecular properties position it as a strategic framework for addressing contemporary drug discovery challenges, particularly in CNS disorders where balanced blood-brain barrier permeability and target engagement are critical success factors. The synthetic tractability of this scaffold, combined with its demonstrated biological relevance, underscores its potential as a versatile template in next-generation therapeutics [2] [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3